molecular formula C10H8ClNO B037147 4-Chloro-5-methoxyquinoline CAS No. 1231761-14-0

4-Chloro-5-methoxyquinoline

Cat. No. B037147
M. Wt: 193.63 g/mol
InChI Key: MHSPKKXMNJNWHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5-methoxyquinoline derivatives has been explored through various chemical routes, often starting from readily available materials. For example, Jiang Jia-mei (2010) described the synthesis of a related compound, 4-Chloro-8-methoxyquinoline, through condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes, achieving an overall yield of 33.81% (Jiang Jia-mei, 2010). This method highlights the complexity and the multi-step nature of synthesizing chloro-methoxyquinoline derivatives.

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methoxyquinoline derivatives has been elucidated using various analytical techniques, including NMR, MS, and X-ray crystallography. Murugavel et al. (2017) synthesized a novel compound and conducted extensive spectral (NMR, FT-IR, FT-Raman, and UV–Vis) investigations along with single-crystal diffraction studies. The study utilized density functional theory (DFT) to optimize the molecular geometry, providing a detailed insight into the structural attributes of such compounds (Murugavel et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical behavior of 4-Chloro-5-methoxyquinoline derivatives encompass a range of chemical transformations. For instance, the ability to undergo nucleophilic substitution, as demonstrated by Dyablo et al. (2015), reveals the versatility of these compounds in synthetic chemistry. Their work involved the synthesis of quinoline proton sponges, showcasing the compound's potential as a precursor for more complex chemical entities (Dyablo et al., 2015).

Safety And Hazards

The safety information for 4-Chloro-5-methoxyquinoline indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

4-chloro-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSPKKXMNJNWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxyquinoline

CAS RN

1231761-14-0
Record name 4-chloro-5-methoxyquinoline
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